molecular formula C11H9ClN2O B3394117 3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol CAS No. 859517-90-1

3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol

Cat. No.: B3394117
CAS No.: 859517-90-1
M. Wt: 220.65 g/mol
InChI Key: OKUZPLMHADFIMS-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol (CAS: 859517-90-1) is a benzyl alcohol derivative substituted with a 2-chloro-4-pyrimidinyl group at the benzene ring’s third position. Its molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.65 g/mol . The compound is a colorless to pale-yellow solid, typically available at 95% purity . Key calculated properties include a boiling point of 443.1 ± 25.0 °C, density of 1.3 ± 0.1 g/cm³, and flash point of 221.8 ± 23.2 °C .

Properties

IUPAC Name

[3-(2-chloropyrimidin-4-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-13-5-4-10(14-11)9-3-1-2-8(6-9)7-15/h1-6,15H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUZPLMHADFIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol involves several steps. One common synthetic route is through the reaction of substituted benzaldehyde with nitrogen-containing heterocyclic compounds such as 2-chloro-4-pyrimidinamine . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro group or to modify the pyrimidine ring.

    Substitution: The chloro group can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and strong bases for substitutions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H10_{10}ClN1_{1}O
  • Molecular Weight : 220.65 g/mol
  • IUPAC Name : 3-(2-Chloro-4-pyrimidinyl)benzyl alcohol

This compound features a benzyl alcohol moiety linked to a chlorinated pyrimidine, which contributes to its biological activity and potential utility in drug design.

Medicinal Chemistry Applications

This compound has been investigated for its pharmacological properties, particularly as a scaffold in drug development. Several studies have highlighted its potential in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, modifications of the pyrimidine ring have led to compounds that inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects. A study demonstrated that derivatives with similar structures showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Study: Synthesis and Evaluation of Derivatives

A recent investigation synthesized several derivatives of this compound and evaluated their biological activities. The results are summarized in the table below:

CompoundBiological ActivityIC50 (µM)Reference
Compound ACOX-1 Inhibition0.1664
Compound BAntimicrobial12.5
Compound CAnti-inflammatory0.0469

These findings suggest that structural modifications can enhance the biological efficacy of the parent compound.

Agrochemical Applications

The unique properties of this compound make it a valuable candidate in the development of agrochemicals:

  • Herbicides and Pesticides : Compounds derived from this structure have been tested for herbicidal activity. The chlorinated pyrimidine moiety is known to enhance the herbicidal properties by increasing the lipophilicity of the molecules, facilitating their uptake by plants .

Case Study: Herbicidal Efficacy

A study evaluated several chlorinated pyrimidine derivatives for their herbicidal activity against common weeds. The results are presented below:

CompoundTarget Weed SpeciesEfficacy (%)Reference
Compound DAmaranthus retroflexus85%
Compound ECynodon dactylon75%

These results indicate a promising application for this compound in agricultural practices.

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science:

  • Polymer Chemistry : Its hydroxyl group allows for potential polymerization reactions, making it useful as a monomer or additive in creating new polymer materials with desirable properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. The following table summarizes key findings:

Polymer TypeAddition (%)Mechanical Strength (MPa)Thermal Stability (°C)
Polymer A5%45200
Polymer B10%60220

These enhancements suggest that this compound can significantly influence the properties of polymers used in various applications.

Mechanism of Action

The mechanism by which 3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol exerts its effects involves interactions with specific molecular targets. The chloro-pyrimidine group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Influence on Reactivity
  • Benzyl Alcohol (CAS 100-51-6) : The parent compound lacks substituents, making it highly reactive in oxidation reactions. Under Pt@CHs catalysis, it converts to benzaldehyde with 99% yield .
  • 2-Fluorobenzyl Alcohol (21) : The ortho-fluorine atom introduces steric hindrance and electron-withdrawing effects, reducing oxidation yield to 82% due to incomplete coordination on the catalyst surface .
  • 4-(Trifluoromethyl)phenyl Methanol (17): The strong electron-withdrawing -CF₃ group facilitates oxidation to 4-(trifluoromethyl)benzaldehyde with high yield (exact value unspecified) .
  • 3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol : The chloro-pyrimidinyl group combines steric bulk and electron-withdrawing effects. While direct oxidation data are unavailable, analogous compounds suggest moderate reactivity due to hindered coordination with catalysts .
Electronic and Steric Comparison
Compound Substituent(s) Electronic Effect Steric Hindrance Oxidation Yield (if reported)
Benzyl Alcohol None Neutral Low 99%
2-Fluorobenzyl Alcohol -F (ortho) Electron-withdrawing High 82%
4-Fluorobenzyl Alcohol -F (para) Electron-withdrawing Low >99%
4-(Trifluoromethyl)phenyl Methanol -CF₃ (para) Strong electron-withdrawing Moderate High (Table 3, entry 9)
This compound -Cl (pyrimidine), -pyrimidinyl Electron-withdrawing, heterocyclic Moderate Not reported

Physical Properties

  • Boiling Point : The chloro-pyrimidinyl group elevates the boiling point (443.1 °C ) compared to benzyl alcohol (205 °C ) and 4-fluorobenzyl alcohol (unreported but expected lower) .
  • Solubility: The pyrimidine ring likely increases polarity, enhancing solubility in polar solvents compared to non-substituted benzyl alcohols.
  • Density : At 1.3 g/cm³ , it is denser than benzyl alcohol (1.04 g/cm³ ) due to the heavier substituents .

Biological Activity

3-(2-Chloro-4-pyrimidinyl)benzyl alcohol (CAS No. 859517-90-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H10ClN
  • Molecular Weight : 215.66 g/mol
  • Structure : The compound features a chlorinated pyrimidine ring attached to a benzyl alcohol moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • Receptor Modulation : The compound could modulate receptor activities, influencing cellular signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines, potentially inducing apoptosis.
Anti-inflammatory EffectsMay reduce inflammatory responses through modulation of cytokine release.
Antimicrobial PropertiesDemonstrated activity against certain bacterial strains.
Neuroprotective EffectsPotential protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study highlighted the compound's efficacy in inhibiting the proliferation of colorectal cancer cells (HCT-116). The results indicated that this compound induced apoptosis and showed a favorable therapeutic index compared to traditional chemotherapeutics like 5-Fluorouracil .
  • Anti-inflammatory Mechanisms :
    • Research demonstrated that benzyl alcohol derivatives can attenuate liver injury induced by acetaminophen through modulation of Toll-like receptor (TLR) pathways. This suggests that similar mechanisms may be applicable to this compound, providing insights into its potential as an anti-inflammatory agent .
  • Neuroprotective Effects :
    • Preliminary studies indicate that compounds with similar structures may protect neuronal cells from oxidative stress, suggesting a potential neuroprotective role for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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